molecular formula C8H17ClN2O3 B2831803 2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride CAS No. 1461713-89-2

2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride

Cat. No.: B2831803
CAS No.: 1461713-89-2
M. Wt: 224.69
InChI Key: VIRUQEWLBGBWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropanoic acid and 2-aminoethylacetamide.

    Amidation Reaction: The 2-aminoethylacetamide is reacted with 2-methylpropanoic acid under acidic conditions to form the amide bond.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Pathways: Influence biochemical pathways by interacting with key proteins or receptors.

    Alter Cellular Functions: Affect cellular functions by modifying the activity of signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropanoic acid: Lacks the acetamidoethyl group, resulting in different chemical properties.

    N-Acetyl-2-amino-2-methylpropanoic acid: Similar structure but without the hydrochloride salt form.

Uniqueness

2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications where these characteristics are advantageous.

Properties

IUPAC Name

2-(2-acetamidoethylamino)-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.ClH/c1-6(11)9-4-5-10-8(2,3)7(12)13;/h10H,4-5H2,1-3H3,(H,9,11)(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRUQEWLBGBWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(C)(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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